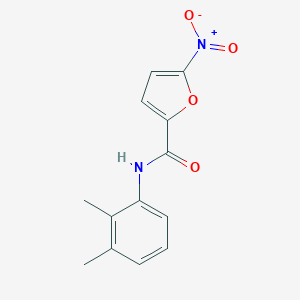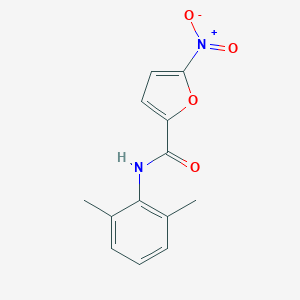
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been the focus of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine in lab experiments is its potential to act as an effective treatment for a variety of neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors. Additionally, more research is needed to understand the exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine involves a multi-step process. The first step involves the synthesis of 1-(1-Benzofuran-2-yl) piperazine by reacting 1-benzofuran-2-carboxylic acid with piperazine. The second step involves the synthesis of 4-(2-furoyl)piperazine by reacting 2-furoic acid with piperazine. Finally, the two compounds are combined to form 1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(1-Benzofuran-2-ylcarbonyl)-4-(2-furoyl)piperazine has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O4/c21-17(15-6-3-11-23-15)19-7-9-20(10-8-19)18(22)16-12-13-4-1-2-5-14(13)24-16/h1-6,11-12H,7-10H2 |
Clave InChI |
HSAFHOMZOHMVET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide](/img/structure/B251888.png)

![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B251892.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)

